![molecular formula C24H37N3O5 B3951305 1-(2,3-dimethylphenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine oxalate](/img/structure/B3951305.png)
1-(2,3-dimethylphenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine oxalate
Overview
Description
1-(2,3-dimethylphenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine oxalate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine oxalate involves its interaction with dopamine D2 receptors. It can act as a partial agonist or antagonist depending on the receptor subtype, leading to either an increase or decrease in dopamine release. This can have various effects on the brain and can potentially be used to treat neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a high affinity for dopamine D2 receptors and can act as a partial agonist or antagonist depending on the receptor subtype. This can potentially lead to changes in dopamine release and have various effects on the brain and body.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,3-dimethylphenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine oxalate in lab experiments include its high affinity for dopamine D2 receptors and its potential applications in various fields such as neuroscience and pharmacology. However, its limitations include its potential side effects and the need for further studies to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 1-(2,3-dimethylphenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine oxalate. These include further studies on its mechanism of action and biochemical and physiological effects, as well as its potential applications in the treatment of neurological disorders. Additionally, there is a need for the development of more efficient synthesis methods and the exploration of new derivatives with improved properties.
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine oxalate has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for dopamine D2 receptors and can act as a partial agonist or antagonist depending on the receptor subtype. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(2-methylpropyl)piperidin-4-yl]methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O.C2H2O4/c1-17(2)16-23-10-8-20(9-11-23)22(26)25-14-12-24(13-15-25)21-7-5-6-18(3)19(21)4;3-1(4)2(5)6/h5-7,17,20H,8-16H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXGVIDVHZYEFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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